molecular formula C20H27N4O4S2+ B13429399 4-(1,5-Bis(2-(N-methylsulfamoyl)ethyl)-1H-indol-3-yl)-1-methylpyridin-1-ium

4-(1,5-Bis(2-(N-methylsulfamoyl)ethyl)-1H-indol-3-yl)-1-methylpyridin-1-ium

Cat. No.: B13429399
M. Wt: 451.6 g/mol
InChI Key: ZPOVBMRFZCUCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,5-Bis(2-(N-methylsulfamoyl)ethyl)-1H-indol-3-yl)-1-methylpyridin-1-ium is a complex organic compound that features a unique structure combining indole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,5-Bis(2-(N-methylsulfamoyl)ethyl)-1H-indol-3-yl)-1-methylpyridin-1-ium typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyridine precursors, followed by their functionalization and coupling. Common reagents used in these reactions include alkylating agents, sulfonyl chlorides, and bases such as sodium hydride or potassium carbonate. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,5-Bis(2-(N-methylsulfamoyl)ethyl)-1H-indol-3-yl)-1-methylpyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(1,5-Bis(2-(N-methylsulfamoyl)ethyl)-1H-indol-3-yl)-1-methylpyridin-1-ium has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,5-Bis(2-(N-methylsulfamoyl)ethyl)-1H-indol-3-yl)-1-methylpyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,5-Bis(2-(N-methylsulfamoyl)ethyl)-1H-indol-3-yl)-1-methylpyridin-1-ium chloride
  • This compound bromide

Uniqueness

The uniqueness of this compound lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C20H27N4O4S2+

Molecular Weight

451.6 g/mol

IUPAC Name

N-methyl-2-[3-(1-methylpyridin-1-ium-4-yl)-1-[2-(methylsulfamoyl)ethyl]indol-5-yl]ethanesulfonamide

InChI

InChI=1S/C20H27N4O4S2/c1-21-29(25,26)12-8-16-4-5-20-18(14-16)19(17-6-9-23(3)10-7-17)15-24(20)11-13-30(27,28)22-2/h4-7,9-10,14-15,21-22H,8,11-13H2,1-3H3/q+1

InChI Key

ZPOVBMRFZCUCDJ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2C3=CC=[N+](C=C3)C)CCS(=O)(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.